1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
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Overview
Description
1-[(Pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound features a unique structure combining a pyridine ring and a triazole ring, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for constructing triazole rings .
Industrial Production Methods: Industrial production of this compound may involve optimizing the click chemistry reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-[(Pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can enhance binding affinity through coordination with metal ions present in biological systems .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are known for their biological activities.
Imidazole Derivatives: Imidazole-containing compounds exhibit a wide range of pharmacological properties, similar to triazole derivatives.
Pyrrolidine Derivatives: These compounds are also used in medicinal chemistry for their diverse biological activities.
Uniqueness: 1-[(Pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is unique due to its combination of a pyridine and triazole ring, which provides a versatile scaffold for drug design. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H9ClN4O2 |
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Molecular Weight |
240.64 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)triazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N4O2.ClH/c14-9(15)8-6-13(12-11-8)5-7-2-1-3-10-4-7;/h1-4,6H,5H2,(H,14,15);1H |
InChI Key |
DUUJVORJTJHTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(N=N2)C(=O)O.Cl |
Origin of Product |
United States |
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